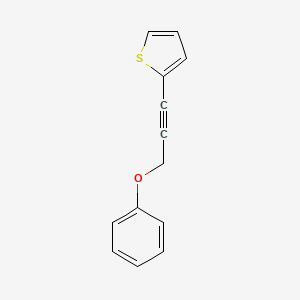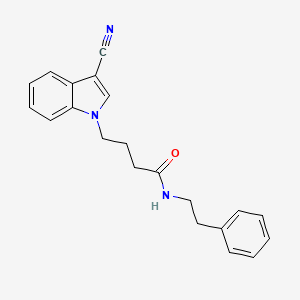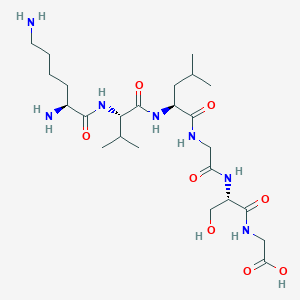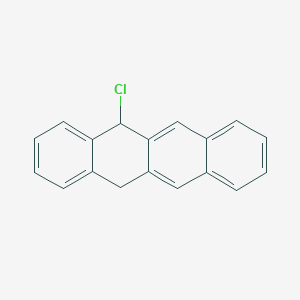
(6R)-6-(3-Fluorophenyl)-4-methylmorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-6-(3-Fluorophenyl)-4-methylmorpholin-3-one: is a chemical compound characterized by the presence of a fluorophenyl group attached to a morpholinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-(3-Fluorophenyl)-4-methylmorpholin-3-one typically involves the reaction of 3-fluoroaniline with a suitable morpholine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: (6R)-6-(3-Fluorophenyl)-4-methylmorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (6R)-6-(3-Fluorophenyl)-4-methylmorpholin-3-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study the interactions between fluorophenyl groups and biological molecules. It can also serve as a model compound for investigating the effects of fluorine substitution on biological activity.
Medicine: In medicine, this compound may have potential therapeutic applications. Its structural features could be exploited to develop new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of (6R)-6-(3-Fluorophenyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets. The fluorophenyl group may interact with enzymes, receptors, or other proteins, leading to changes in their activity. The morpholinone ring can also play a role in modulating the compound’s effects by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- (6R,7S,8R)-N-(3-fluorophenyl)-8-(hydroxymethyl)-2-oxo-7-(4-pent-1-ynylphenyl)-1,4-diazabicyclo[4.2.0]octane-4-carboxamide
- Pyrimidinedione compounds
Uniqueness: (6R)-6-(3-Fluorophenyl)-4-methylmorpholin-3-one is unique due to its specific combination of a fluorophenyl group and a morpholinone ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
920801-74-7 |
|---|---|
Formule moléculaire |
C11H12FNO2 |
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
(6R)-6-(3-fluorophenyl)-4-methylmorpholin-3-one |
InChI |
InChI=1S/C11H12FNO2/c1-13-6-10(15-7-11(13)14)8-3-2-4-9(12)5-8/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
Clé InChI |
OCYRRHGEYGBXQR-JTQLQIEISA-N |
SMILES isomérique |
CN1C[C@H](OCC1=O)C2=CC(=CC=C2)F |
SMILES canonique |
CN1CC(OCC1=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)
![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)

![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)


![2H,5H-[1,3]Dithiolo[4,5-c]pyrrole](/img/structure/B14177838.png)
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)


![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)
![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)
